

Technical Guide: Physicochemical Properties of 4-(Difluoromethoxy)benzoic Acid

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Compound of Interest

Compound Name: 4-(Difluoromethoxy)benzoic acid

Cat. No.: B442417

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Audience: Researchers, scientists, and drug development professionals.

Core Subject: **4-(Difluoromethoxy)benzoic acid** (CAS No. 4837-20-1)

This guide provides a detailed overview of the melting point of **4-(Difluoromethoxy)benzoic acid**, a key intermediate in the synthesis of various pharmaceuticals. The inclusion of a difluoromethoxy group can enhance metabolic stability and fine-tune the physicochemical properties of drug candidates, making this compound a subject of significant interest in medicinal chemistry.

Physicochemical Data: Melting Point

The melting point of a compound is a critical physical property used to determine its purity and identity. For a pure crystalline solid, the melting point is typically a sharp, well-defined range. Impurities tend to depress and broaden this range. The experimentally determined melting point of **4-(Difluoromethoxy)benzoic acid** is summarized from multiple sources below.

Table 1: Reported Melting Point of **4-(Difluoromethoxy)benzoic acid**

Melting Point Range (°C)	Purity/Assay	Source Reference
168 - 172	≥ 98% (GC)	Chem-Impex[1]
170 - 171	Not Specified	Matrix Scientific[2]
169 - 171	98%	Sigma-Aldrich[3]
169 - 171	Not Specified	ChemicalBook

Experimental Protocol: Melting Point Determination

The following is a standardized experimental methodology for determining the melting point of a crystalline solid, such as **4-(Difluoromethoxy)benzoic acid**, using a capillary melting point apparatus. This protocol is based on established pharmacopeia and general laboratory techniques.[2][4]

2.1 Apparatus and Materials

- Melting Point Apparatus (e.g., Mel-Temp, or automated equivalent)
- Glass Capillary Tubes (one end sealed, typically 0.8-1.2 mm internal diameter)[2]
- Sample of **4-(Difluoromethoxy)benzoic acid** (must be completely dry and finely powdered) [5]
- Mortar and Pestle (if sample is not a fine powder)
- Spatula
- Long glass tube or packing device

2.2 Procedure

2.2.1 Sample Preparation

- Ensure the **4-(Difluoromethoxy)benzoic acid** sample is thoroughly dry to prevent solvent from acting as an impurity and depressing the melting range.[5][6]

- If the sample consists of coarse crystals, gently grind it into a fine, homogeneous powder using a mortar and pestle.[3][5]
- Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid will be forced into the tube.[7]
- Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To ensure tight packing, the capillary tube can be dropped, sealed-end down, through a long glass tube onto the benchtop.[6][7]
- Repeat the loading and packing process until the sample column is 2-3 mm high. An excessive sample amount can lead to an artificially broad melting range.[2][7]

2.2.2 Melting Point Measurement

- Place the packed capillary tube into the heating block of the melting point apparatus.[3]
- If the approximate melting point is known (from the data in Table 1), set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.[3][7]
- Upon reaching this temperature, reduce the heating rate to 1-2°C per minute.[1] A slow heating rate in the vicinity of the melting point is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.[7]
- Observe the sample continuously through the magnifying eyepiece.
- Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.[3] In some standards, this is defined as the point where the column of the substance collapses against the side of the capillary.[2]
- Continue observing and record the temperature at which the last solid crystal disappears, and the sample becomes a clear liquid. This is the completion of melting.[3]
- The recorded melting point should be expressed as a range from the onset to the completion temperature.

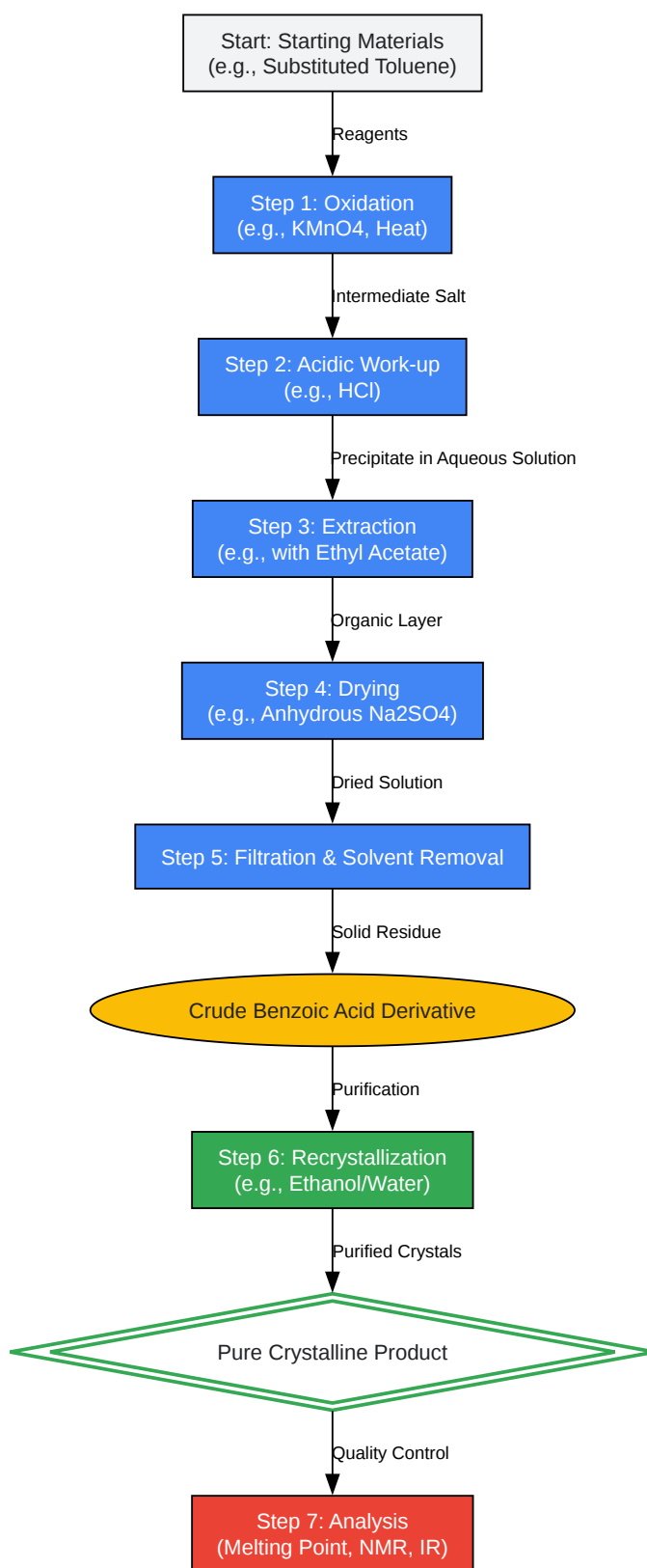
- After the determination, turn off the apparatus and allow it to cool. Dispose of the used capillary tube properly; it should not be reused.[3]

2.3 Best Practices for Accuracy

- Purity: A sharp melting range (0.5-1.0°C) is indicative of a pure compound. A broad range suggests the presence of impurities.
- Calibration: The accuracy of the melting point apparatus should be regularly verified using certified reference standards with known melting points.[2]
- Repeatability: For reliable results, perform the measurement at least twice with fresh samples. Consistent values should be obtained.[1]

Logical Workflow: Synthesis of Benzoic Acid Derivatives

4-(Difluoromethoxy)benzoic acid is a valuable building block in organic synthesis. The diagram below illustrates a generalized workflow for the synthesis and purification of a substituted benzoic acid derivative, a process central to the production of compounds like the one discussed in this guide.



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Caption: Generalized workflow for the synthesis and purification of a benzoic acid derivative.

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